molecular formula C20H24O7 B1640547 Angelol K CAS No. 169736-93-0

Angelol K

Cat. No. B1640547
CAS RN: 169736-93-0
M. Wt: 376.4 g/mol
InChI Key: BAHUBXAYVOCLNA-PWZGUCPHSA-N
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Description

Angelol K is a coumarin isolated from the roots of Angelica sinensis . It’s a natural product that shows significant activity on human platelet aggregation .


Synthesis Analysis

Angelol K can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. The most common method is the extraction from Angelica keiskei roots, which involves the use of solvents such as ethanol, methanol, or water.


Physical And Chemical Properties Analysis

Angelol K is a yellow crystalline powder. It has a molecular weight of 376.15 g/mol . It’s soluble in methanol, ethanol, and acetone, but insoluble in water.

Scientific Research Applications

Inhibition of Platelet Aggregation

Angelol K, along with other angelol-type coumarins, has been identified in extracts from the root of Angelica pubescence. Notably, angelols, including angelol K, have shown significant activity in inhibiting human platelet aggregation. This suggests potential applications in the treatment or prevention of conditions related to abnormal blood clotting or platelet aggregation disorders (Liu, Xu, Yao, & Kobayashi, 1995).

Metabolite Analysis

In a systematic analysis of the metabolites of Angelol B (a compound closely related to Angelol K) using UPLC-Q-TOF-MS, the study revealed the complexity of Angelicae Pubescentis Radix (APR) metabolites in vivo. This research contributes to understanding the pharmacokinetics and potential therapeutic effects of angelol compounds, including Angelol K (Wan et al., 2019).

Structural Characterization

Research focusing on the root of Angelica pubescens MAXIM. has identified and characterized several angelol-type prenylcoumarins, including Angelol K. Detailed chemical and spectral analyses have been crucial in understanding the structure of these compounds, which is essential for exploring their potential therapeutic applications (Baba, Matsuyama, & Kozawa, 1982).

Potential Anti-Cancer Properties

In a study focused on Campylotropis hirtella, a plant used in traditional Chinese medicine for treating benign prostate hyperplasia, several coumarins, including Angelol K derivatives, demonstrated inhibitory activity on prostate-specific antigen secreted from LNCaP cells. This suggests potential anti-cancer properties of Angelol K and related compounds (Han et al., 2008).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Angelol K suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention is required .

Mechanism of Action

properties

IUPAC Name

[(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUBXAYVOCLNA-PWZGUCPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angelol K

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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